N-(2-{[2-(1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide
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Overview
Description
N-(2-{[2-(1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide is a complex organic compound that features both indole and pyrazine moieties. Indole derivatives are known for their wide range of biological activities, while pyrazine derivatives are often used in pharmaceuticals and agrochemicals. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide typically involves the coupling of an indole derivative with a pyrazinecarboxamide. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (NO₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-(2-{[2-(1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-{[2-(1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with anti-inflammatory properties.
2-[(1-benzyl-1H-indol-4-yl)oxy]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide: Known for its potential as an anticancer agent.
Uniqueness
N-(2-{[2-(1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide stands out due to its dual indole and pyrazine structure, which imparts unique biological activities and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H17N5O2 |
---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
N-[2-(2-indol-1-ylethylamino)-2-oxoethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C17H17N5O2/c23-16(12-21-17(24)14-11-18-6-7-19-14)20-8-10-22-9-5-13-3-1-2-4-15(13)22/h1-7,9,11H,8,10,12H2,(H,20,23)(H,21,24) |
InChI Key |
OTVJQQKMWIBKRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCNC(=O)CNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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